Debromolaurinterol

Descripción

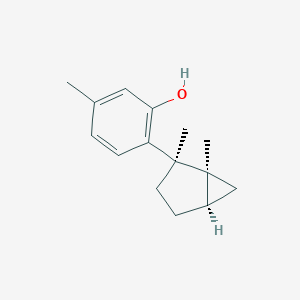

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

10539-88-5 |

|---|---|

Fórmula molecular |

C15H20O |

Peso molecular |

216.32 g/mol |

Nombre IUPAC |

2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |

InChI |

InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |

Clave InChI |

XQATUTRQDIODTL-UGFHNGPFSA-N |

SMILES |

CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |

SMILES isomérico |

CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |

SMILES canónico |

CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |

Origen del producto |

United States |

Isolation and Biosynthetic Pathways of Debromolaurinterol

Natural Occurrence and Biological Sources of Debromolaurinterol

This compound is primarily found in marine environments, where it is synthesized by certain species of red algae and subsequently accumulates in the tissues of marine invertebrates that feed on these algae.

Isolation from Marine Red Algae (Genus Laurencia)

The genus Laurencia is a well-established and prolific source of a diverse array of halogenated and non-halogenated secondary metabolites. researchgate.netcore.ac.uk Among these, this compound has been consistently identified.

Several species within the Laurencia genus have been identified as primary producers of this compound. Initial studies successfully isolated this compound, alongside its brominated analog laurinterol (B1247104), from Laurencia intermedia. researchgate.netscispace.comnii.ac.jpresearchgate.net Subsequent research has confirmed the presence of this compound in other Laurencia species, including Laurencia pacifica and Laurencia okamurai. researchgate.netasm.orgnii.ac.jp In fact, laurinterol and this compound are considered characteristic metabolites of L. okamurai. nii.ac.jpoup.com The compound has also been isolated from Cystoseira myrica, a species of brown algae, indicating a broader distribution than initially thought. ajol.infoajol.inforesearchgate.netgu.semdpi.com

Table 1: Selected Marine Algae Species Containing this compound

| Species | Classification | Notable Findings | References |

|---|---|---|---|

| Laurencia intermedia | Red Alga | One of the first identified sources of this compound and laurinterol. | researchgate.netscispace.comnii.ac.jpresearchgate.net |

| Laurencia pacifica | Red Alga | Contains this compound among other sesquiterpenes. | researchgate.netasm.org |

| Laurencia okamurai | Red Alga | Considered a characteristic producer of laurinterol and this compound. | nii.ac.jpoup.comlaurencia-database.jpresearchgate.net |

Bioaccumulation in Marine Invertebrates

The presence of this compound is not limited to algae. It has also been found in the tissues of certain marine invertebrates, most notably sea hares of the genus Aplysia. This is a clear example of the transfer of secondary metabolites through the marine food web.

Sea hares, such as Aplysia kurodai and Aplysia dactylomela Rang, are herbivorous molluscs that graze on red algae, including species of Laurencia. mdpi.commdpi.comum.edu.mymdpi.comresearchgate.net Through this dietary intake, they sequester the algal secondary metabolites, including this compound, in their digestive glands and other tissues. mdpi.commdpi.comnih.gov This process of bioaccumulation serves as a chemical defense mechanism for the sea hares, which lack physical protection like a shell. mdpi.commdpi.comnih.gov The compounds isolated from Aplysia are often either identical to the algal natural products or slightly modified derivatives. mdpi.comnih.gov For instance, both this compound and its acetate (B1210297) form have been isolated from Aplysia kurodai. mdpi.commdpi.com The presence of these compounds in sea hares highlights a direct dietary link to the algae they consume. mdpi.com

Table 2: Marine Invertebrates with Bioaccumulated this compound

| Species | Common Name | Mechanism | Notable Findings | References |

|---|---|---|---|---|

| Aplysia kurodai | Kuroda's Sea Hare | Dietary intake of Laurencia algae | Sequesters this compound and its acetate derivative. | mdpi.commdpi.comnih.govveterinaria.orgksdb.orgsealifebase.se |

Elucidation of this compound Biosynthesis

While the natural sources of this compound are well-documented, the precise biosynthetic pathways are still an area of active investigation. The structural relationship between this compound and other laurane-type sesquiterpenes suggests a common biosynthetic origin.

Precursor Incorporation Studies and Metabolic Labeling

Current understanding suggests that non-halogenated bisabolane (B3257923) sesquiterpenes may act as precursors for various other sesquiterpene skeletons found in Laurencia, including the laurane framework of this compound. core.ac.uk It is hypothesized that a bromination step at a specific carbon atom accompanies the formation of the cuparane backbone, a key intermediate in the biosynthesis of laurane-type compounds. core.ac.uk Further detailed precursor incorporation and metabolic labeling studies are required to fully elucidate the enzymatic steps and intermediates involved in the biosynthesis of this compound within these marine algae.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 101438 |

| Laurinterol | 101437 |

| Isolaurinterol | 101439 |

| Aplysin | 101260 |

| Debromoaplysin | 119058 |

| Laurinterol acetate | 155557 |

| This compound acetate | 155558 |

| Fucosterol | 5281324 |

| Cholesterol | 5997 |

| Palmitic acid | 985 |

| (R,R)-Hexahydrofarnesyl acetone | 5366431 |

| trans-Phytol acetate | 5366318 |

| Cholesteryl acetate | 6001 |

Enzymatic Transformations Involved in this compound Formation

The biosynthesis of halogenated sesquiterpenoids like this compound in red algae of the genus Laurencia involves critical enzymatic transformations. A key step is the enzyme-mediated cyclization of a linear terpene precursor, a reaction that is often initiated by halogenation. udel.edu Biocatalysis, utilizing enzymes to perform chemical transformations, is central to the creation of these complex natural products under mild physiological conditions. nih.gov The enzymes involved are highly selective and efficient, capable of constructing complex molecular architectures from simple building blocks. nih.govnih.gov

Haloperoxidase-mediated halogenation is a cornerstone of secondary metabolism in red algae. researchgate.net Specifically, vanadium-dependent bromoperoxidases (V-BPOs) are recognized as the key enzymes responsible for the biosynthesis of the abundant brominated sesquiterpenes found in Laurencia species. tandfonline.com These enzymes are prevalent in marine algae and catalyze the oxidation of bromide ions (Br⁻), which are readily available in seawater, using hydrogen peroxide as a co-substrate. researchgate.nettandfonline.com

The catalytic cycle involves the V-BPO enzyme using a vanadate (B1173111) cofactor to generate a reactive brominating species, postulated to be a bromonium ion (Br⁺) or its biological equivalent. udel.edutandfonline.com This electrophilic bromine species then initiates the cyclization of an acyclic sesquiterpene precursor, such as nerolidol. researchgate.nettandfonline.com This bromonium ion-induced cyclization is not only crucial for forming the cyclic carbon skeleton but also for introducing bromine atoms into the structure, leading to a wide diversity of halogenated products from a single precursor. udel.edutandfonline.com Research has confirmed that V-BPOs from Laurencia can catalyze both the bromination and cyclization of terpene substrates, establishing their direct role in the biosynthesis of these compounds. researchgate.netacs.org

Proposed Biosynthetic Routes for Laurencia Sesquiterpenoids

The vast structural diversity of sesquiterpenes in the genus Laurencia originates from complex biosynthetic pathways. researchgate.net The fundamental framework for these compounds is built from isoprene (B109036) units. The biosynthesis is thought to proceed via the enzyme-mediated cyclization of a linear C15 precursor, which itself is assembled from these basic building blocks. udel.edutandfonline.com The subsequent structural variety arises from a series of sequential rearrangements involving carbocation intermediates, which are managed with high precision by specific enzymes. researchgate.net

All terpenes are synthesized from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgkit.edu Eukaryotic organisms, including marine algae, utilize two primary and independent pathways to produce these building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. rsc.orgresearchgate.net

The MVA pathway is typically located in the cytosol and is the primary route for the synthesis of sterols and sesquiterpenes in many organisms. kit.eduresearchgate.net

The MEP pathway is localized in the plastids and is generally responsible for producing the precursors for monoterpenes, diterpenes (like phytol), and carotenoids. kit.eduresearchgate.net

In red algae, the presence and operation of these pathways can vary. rsc.org While many algae possess both pathways, some lineages have been found to have lost the MVA pathway, suggesting a reliance on the plastid-localized MEP pathway for all isoprenoid biosynthesis. nih.gov In such cases, the transport of IPP/DMAPP from the plastid to the cytosol is necessary for sesquiterpene synthesis. nih.gov The existence of one or both pathways contributes significantly to the chemical diversity of terpenes generated by different red algae. rsc.org

| Pathway | Cellular Location | Primary Products (General) | Status in Red Algae |

| Mevalonate (MVA) Pathway | Cytosol | Sesquiterpenes, Sterols | Present in some species, lost in others. kit.edunih.gov |

| MEP Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids | Conserved across many species. researchgate.netnih.gov |

Influence of Abiotic Stress on this compound Production

The production of secondary metabolites in marine algae, as in terrestrial plants, is significantly influenced by environmental conditions. nih.govresearchgate.net Abiotic stressors are environmental factors that can negatively impact an organism's growth and development, such as extremes in temperature, salinity, light intensity, and nutrient availability. nih.govnih.gov

Plants and algae have evolved to produce a variety of secondary metabolites as a defense and adaptation mechanism to cope with these stress conditions. nih.govtaylorfrancis.com The accumulation of these compounds often increases when the organism is subjected to stress. researchgate.net For example, factors like high salinity, drought, and temperature variations can trigger signaling pathways that upregulate the biosynthesis of specific compounds. nih.govtaylorfrancis.com While direct research on the specific effects of abiotic stress on this compound production is limited, it is well-established that environmental stressors regulate secondary metabolite synthesis in algae. nih.govresearchgate.net Therefore, it is highly probable that the biosynthesis of this compound in Laurencia is modulated by the alga's response to its fluctuating marine environment, serving a role in its ecological adaptation and survival. taylorfrancis.com

Structural Elucidation and Computational Characterization of Debromolaurinterol

Spectroscopic Methodologies for Debromolaurinterol Structure Determination

The structural elucidation of this compound was primarily accomplished through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ijcjournal.org These techniques, complemented by other spectroscopic methods, provided the necessary data to define its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. mdpi.comsolubilityofthings.com For this compound, ¹H and ¹³C NMR spectra are crucial for establishing the planar structure, revealing the arrangement of protons and carbon atoms, and their respective chemical environments. ijcjournal.orgmdpi.com

Analysis of the ¹H NMR spectrum of this compound provides detailed information about the proton environments. oup.com Key signals include a doublet for a secondary methyl group, a singlet for a tertiary methyl group, and another singlet for an aromatic methyl group. oup.com Additionally, signals corresponding to aromatic protons and a hydroxyl group are observed. oup.com The specific chemical shifts (δ) and coupling constants (J) allow for the precise assignment of each proton within the molecule's structure.

| Proton Signal (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |

| 7.08 | d, J=8 | 1H | Aromatic H | oup.com |

| 6.56 | br d, J=8 | 1H | Aromatic H | oup.com |

| 6.52 | br s | 1H | Aromatic H | oup.com |

| 5.20 | br s | 1H | OH | oup.com |

| 2.23 | s | 3H | Aromatic CH₃ | oup.com |

| 1.43 | s | 3H | Tertiary CH₃ | oup.com |

| 1.20 | d, J=7 | 3H | Secondary CH₃ | oup.com |

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization (sp³, sp², sp) and electronic environment. libretexts.org Although detailed ¹³C NMR data for this compound is found within broader studies, its application is standard for confirming the 15 carbon atoms in the molecule's C₁₅H₂₀O formula. ijcjournal.orgoup.comum.edu.my

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and molecular formula. solubilityofthings.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass. libretexts.org

For this compound, mass spectrometry confirms the molecular formula of C₁₅H₂₀O. ijcjournal.org The mass spectrum shows a molecular ion peak (M⁺) at an m/z value of 216. oup.com The fragmentation pattern, which results from the breakup of the molecular ion into smaller, charged fragments, provides corroborating evidence for the proposed structure. chemguide.co.ukwikipedia.orglibretexts.org The stability of the resulting fragments often dictates the fragmentation pathways observed. libretexts.orgacdlabs.com Key fragment ions observed in the mass spectrum of this compound further support its structural assignment. oup.com

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Assignment | Reference |

| 216 | 34 | Molecular Ion [M]⁺ | oup.com |

| 201 | 100 | [M - CH₃]⁺ | oup.com |

| 173 | 15 | Fragment | oup.com |

| 160 | 20 | Fragment | oup.com |

| 159 | 60 | Fragment | oup.com |

| 91 | 45 | Fragment | oup.com |

In addition to NMR and MS, other spectroscopic techniques offer valuable information for a comprehensive structural analysis.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. libretexts.org It is particularly useful for identifying functional groups. In this compound, a characteristic absorption band around 3490 cm⁻¹ in the IR spectrum indicates the presence of a hydroxyl (-OH) group. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons or chromophores. technologynetworks.comwikipedia.org The analysis of this compound and related compounds often includes UV-Vis data to characterize the aromatic ring system. dntb.gov.ua

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. gonzaga.edu It is especially valuable for determining the absolute stereochemistry of natural products. mdpi.comresearchgate.net For complex molecules like this compound, CD analysis can help establish the three-dimensional arrangement of atoms. jst.go.jp

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Advanced Computational and Molecular Modeling Approaches for this compound

While spectroscopy is excellent for determining the 2D structure, computational and molecular modeling methods are employed to understand the 3D geometry, stability, and electronic properties of a molecule. ijcjournal.org

Semi-empirical quantum chemistry methods, such as those implemented in the Molecular Orbital Package (MOPAC), offer a balance between computational cost and accuracy for studying large organic molecules. slideserve.comwikipedia.org These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data to streamline calculations. ijcjournal.orgwikipedia.org

A study on this compound utilized the MOPAC software to perform semi-empirical calculations using the Modified Neglect of Diatomic Overlap (MNDO) method. ijcjournal.org This approach was used to determine the most stable molecular geometry by optimizing bond distances, bond angles, and dihedral angles. ijcjournal.org The calculations also generated important energetic data, including the heat of formation (-6.75618 kcal/mol), ionization energy (8.80571 eV), electronic energy (-17,174.16327 eV), and core-core repulsion energy (14,651.44307 eV). ijcjournal.org

To perform computational calculations, the geometry of the molecule must be defined for the software. A Z-matrix is a method used to specify the molecular structure by defining each atom's position in terms of its bond length, bond angle, and dihedral angle relative to other atoms in the molecule. ijcjournal.org

In the computational modeling of this compound, a Z-matrix was constructed to define its geometry for the MOPAC input file. ijcjournal.org The process involved assigning numerical values to each atom and, in some cases, using "dummy atoms" as reference points to simplify the definition of the geometric parameters. ijcjournal.org This Z-matrix was then used by MOPAC to perform geometry optimization and calculate the molecule's stable three-dimensional conformation and associated energetic properties. ijcjournal.org

Semi-Empirical Quantum Mechanical Calculations (e.g., MOPAC)

Optimization of Molecular Geometry and Conformational Analysis

The process of molecular geometry optimization involves finding the spatial arrangement of atoms in a molecule that corresponds to the lowest possible energy state. wikipedia.org This procedure calculates the energy at an initial geometry and systematically searches for a new geometry with a lower energy, ultimately identifying the most stable conformation. mdpi.com For this compound, a sesquiterpenoid with the chemical formula C15H20O, computational methods have been employed to determine its most stable molecular geometry. ijcjournal.org

One such study utilized the Molecular Orbital Package (MOPAC) software, a semi-empirical quantum chemistry program. ijcjournal.orgijcjournal.org The methodology involved creating a Z-matrix, which mathematically defines the three-dimensional shape of the molecule using internal coordinates like bond lengths, bond angles, and dihedral angles. ijcjournal.org This MOPAC input data underwent iterative calculations, which adjusted the initial estimated values until a more realistic and stable geometric structure was achieved. ijcjournal.org This optimization provided specific data on the bond distances, bond angles, and dihedral angles that characterize the most stable form of this compound. ijcjournal.orgijcjournal.org

Another approach to conformational analysis for this compound involved using the Conformational Search panel within the MacroModel software from the Schrödinger Suite. researchgate.net This method employed a systematic pseudo Monte Carlo search with the OPLS4 force field in a water solvent to identify the minimum energy conformers of the molecule. researchgate.netresearchgate.net

Theoretical Calculation of Molecular Descriptors (e.g., heat of formation, ionization energy, electronic energy, core-core repulsion)

Theoretical calculations provide crucial molecular descriptors that help to characterize the chemical properties and reactivity of a compound. Using the semi-empirical Modified Neglect of Diatomic Overlap (MNDO) method within the MOPAC software, several key energetic properties of this compound have been calculated. ijcjournal.org

These descriptors include:

Heat of Formation (ΔHf): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgbritannica.com A negative value indicates an exothermic formation process. libretexts.org

Ionization Energy: The minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state.

Electronic Energy: The energy of the electrons in the molecule relative to the nuclei being held in a fixed position.

Core-Core Repulsion: The electrostatic repulsive energy between the atomic cores (nuclei and inner-shell electrons) of the molecule. uni-muenchen.decapes.gov.br

The calculated theoretical values for this compound are presented below. ijcjournal.orgijcjournal.org

| Molecular Descriptor | Calculated Value |

|---|---|

| Heat of Formation | -6.75618 kcal/mol |

| Ionization Energy | 8.80571 eV |

| Electronic Energy | -17,174.16327 eV |

| Core-Core Repulsion Energy | 14,651.44307 eV |

In Silico Prediction of Molecular Interactions and Reactivity

In silico methods are computational tools used to predict the interactions of a molecule with biological targets and to forecast its reactivity. These predictions are vital for understanding a compound's potential biological activities. For this compound, molecular modeling has been used to analyze its reactivity and interactions. ijcjournal.orgcsic.es

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of this interaction is often quantified by a scoring function, such as the free binding energy (S-score), where a lower score indicates a stronger binding affinity. nih.gov Such analyses have been used to support Structure-Activity Relationship (SAR) studies of this compound and related compounds. researchgate.netcsic.es For instance, in silico analyses suggest that the biological activity of this compound may be linked to its ability to interact with and inhibit ATPases. researchgate.netcsic.es It has been shown to induce a 99.98% reduction in ATP production in treated Naegleria fowleri cells, a finding supported by molecular modeling. researchgate.netcsic.es

These computational approaches provide baseline information that can guide the synthesis of derivatives and help understand how structural modifications affect the molecule's reactivity. ijcjournal.org

Visualization of Molecular Models (e.g., wireframe, ball and stick, space fill configurations)

The visualization of a molecule's three-dimensional structure is essential for understanding its shape and properties. ijcjournal.org Computational software like MOPAC can generate various visual models of a molecule's most stable geometry. ijcjournal.orgijcjournal.org These models help in appreciating the complex and bulky nature of molecules like this compound. ijcjournal.org

Common visualization configurations include:

Wireframe: This model represents bonds as lines, providing a simple view of the molecular skeleton and the connectivity between atoms.

Ball and Stick: This representation shows atoms as spheres (balls) and bonds as cylinders (sticks), offering a clear depiction of both atomic positions and the bonds connecting them. 310.ai

For this compound, MOPAC calculations have successfully generated these visual models, including stick, ball and stick, wireframe, and space-fill configurations, to represent its most stable molecular geometry. ijcjournal.orgijcjournal.org

Pharmacological Activities and Cellular Mechanisms of Debromolaurinterol

In Vitro Anti-Parasitic Activities of Debromolaurinterol

This compound, a sesquiterpene isolated from marine algae, has demonstrated significant potential as an anti-parasitic agent in various in vitro studies. Its efficacy has been particularly noted against pathogenic free-living amoebae and the malaria-causing parasite Plasmodium falciparum.

Free-living amoebae are responsible for rare but severe and often fatal infections of the central nervous system. nih.govmdpi.com this compound has emerged as a promising compound in the search for more effective treatments against these devastating diseases.

Naegleria fowleri, commonly known as the "brain-eating amoeba," is the causative agent of primary amoebic meningoencephalitis (PAM), a rapidly progressing and highly lethal infection. udsm.ac.tznih.gov The amoeba typically enters the body through the nasal passages during water-related activities in warm freshwater environments. nih.gov

This compound has shown potent amoebicidal activity against N. fowleri. insnsb.gob.penih.gov Studies have evaluated its effectiveness against different strains of the amoeba, revealing its potential as a lead compound for the development of new therapies for PAM. csic.esresearchgate.net The urgent need for new treatments is underscored by the high mortality rate associated with the current therapeutic options. nih.gov

While specific studies focusing solely on the activity of this compound against Acanthamoeba castellanii are not as extensively detailed as those for N. fowleri in the provided context, the broader anti-amoebic properties of related compounds from marine algae suggest potential efficacy. Further research is warranted to fully elucidate the activity of this compound against this opportunistic pathogen, which can cause granulomatous amoebic encephalitis and a painful eye infection called Acanthamoeba keratitis.

Research into the mechanism of action of this compound against N. fowleri has revealed a multi-faceted approach that leads to the death of the amoeba. csic.es

ATP Competitive Inhibition and Reduction of ATP Production: A key mechanism is the significant disruption of the amoeba's energy production. This compound has been shown to cause a dramatic reduction in ATP levels, with studies reporting a decrease of up to 99.98% in treated N. fowleri trophozoites. csic.esresearchgate.net This profound energy depletion is likely a primary contributor to its amoebicidal effects. The compound is suggested to act as an ATP competitive inhibitor, possibly targeting ATPases crucial for the parasite's survival. csic.esresearchgate.net

Induction of Programmed Cell Death (PCD)/Apoptosis-like Events: this compound induces a form of programmed cell death (PCD) in N. fowleri, which is a controlled, self-destructive process. csic.esresearchgate.net This is a desirable mechanism for an antimicrobial agent as it can help to minimize inflammation that would be caused by necrotic cell death. semanticscholar.org

Mitochondrial Damage: The induction of PCD is closely linked to mitochondrial dysfunction. futurumcareers.com Treatment with this compound leads to damage to the mitochondrial membrane in N. fowleri. csic.es This is evidenced by changes in the mitochondrial membrane potential. acs.org The disruption of this critical organelle is a central event in the apoptotic-like pathway triggered by the compound.

Chromatin Condensation: A hallmark of apoptosis is the condensation of chromatin within the nucleus. Studies have shown that N. fowleri treated with this compound exhibit intense blue staining of their nuclei when using specific dyes, indicating that the chromatin has condensed. csic.esresearchgate.net This morphological change is a clear indicator of cells undergoing programmed cell death. acs.org

**Table 1: In Vitro Anti-Parasitic Activity of this compound against *Naegleria fowleri***

| Parameter | Observation | Reference |

|---|---|---|

| ATP Reduction | 99.98% decrease in treated trophozoites | insnsb.gob.pecsic.es |

| Mechanism | Induction of Programmed Cell Death (PCD) / Apoptosis-like events | csic.esresearchgate.net |

| Cellular Effects | Mitochondrial damage, Chromatin condensation | csic.esresearchgate.netacs.org |

Malaria, caused by Plasmodium parasites, remains a significant global health issue. Research has shown that this compound, isolated from the macroalga Cystoseira myrica, exhibits antiplasmodial activity. ajol.infoajol.info In vitro studies against the 3D7 strain of Plasmodium falciparum demonstrated that this compound has an IC50 value of 20 µM. udsm.ac.tzajol.infoscispace.com This indicates its potential as a source for the development of new antimalarial drugs.

Anti-amoebic Efficacy against Pathogenic Free-Living Amoebae

Activity against Acanthamoeba castellanii

In Vitro Antimicrobial Properties of this compound

In addition to its anti-parasitic effects, this compound has demonstrated a range of in vitro antimicrobial properties against various bacteria and fungi.

Studies have shown that this compound exhibits antibacterial activity, with a particular selectivity for Gram-positive microbes. nih.govasm.org It has shown strong activity against Salmonella typhi. mdpi.commdpi.com Research has also documented its inhibitory effects against Staphylococcus aureus, Salmonella choleraesuis, and Mycobacterium smegmatis. nih.govresearchgate.net

The antifungal activity of this compound has also been reported, although it was found to be inactive against Candida albicans in some studies. nih.govasm.org The broader family of sesquiterpenoids, to which this compound belongs, is known for a wide spectrum of antibacterial and antifungal activities. researchgate.netnih.gov

Table 2: In Vitro Antimicrobial Spectrum of this compound

| Organism | Activity | Reference |

|---|---|---|

| Bacteria | ||

| Salmonella typhi | Strong activity | mdpi.commdpi.com |

| Staphylococcus aureus | Active | nih.govresearchgate.net |

| Salmonella choleraesuis | Active | nih.govresearchgate.net |

| Mycobacterium smegmatis | Active | nih.gov |

| Fungi | ||

| Candida albicans | Inactive | nih.govasm.org |

Antibacterial Spectrum and Efficacy

This compound has demonstrated a range of antibacterial activities against various bacterial species. Its efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes)

This compound has shown notable activity against Gram-positive bacteria. In studies, it has been effective against Staphylococcus aureus and Streptococcus pyogenes. ajol.infomdpi.com For instance, crude extracts containing this compound have exhibited MIC values ranging from 0.3 to 5.0 µg/mL against these bacteria. ajol.infoajol.info Specifically, dichloromethane (B109758) and methanol (B129727) extracts from Laurencia filiformis, a source of this compound, showed an MIC of 0.625 µg/mL against S. aureus. The dichloromethane extract of the same alga had an MIC of 0.312 µg/mL against S. pyogenes. ajol.info Research has also indicated that this compound itself possesses more potent antibacterial activity against Staphylococcus aureus compared to its acetylated form, this compound acetate (B1210297). mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Laurencia filiformis Extracts Containing this compound against Gram-Positive Bacteria

| Bacterial Strain | Extract | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Dichloromethane | 0.625 |

| Staphylococcus aureus | Methanol | 0.625 |

| Streptococcus pyogenes | Dichloromethane | 0.312 |

| Streptococcus pyogenes | Methanol | 1.25 |

Data sourced from a study on the bioactivities of macroalgae species. ajol.info

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

The compound has also been tested against Gram-negative bacteria. Studies on crude extracts containing this compound have shown antimicrobial activities with MIC values between 0.3 and 5.0 µg/mL for Pseudomonas aeruginosa and Escherichia coli. ajol.infoajol.info Dichloromethane and methanol extracts of Laurencia filiformis demonstrated MICs of 0.312 µg/mL and 0.625 µg/mL, respectively, against P. aeruginosa. ajol.info The same extracts each had an MIC of 1.25 µg/mL against E. coli. ajol.info

Table 2: Minimum Inhibitory Concentration (MIC) of Laurencia filiformis Extracts Containing this compound against Gram-Negative Bacteria

| Bacterial Strain | Extract | MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | Dichloromethane | 0.312 |

| Pseudomonas aeruginosa | Methanol | 0.625 |

| Escherichia coli | Dichloromethane | 1.25 |

| Escherichia coli | Methanol | 1.25 |

Data sourced from a study on the bioactivities of macroalgae species. ajol.info

Antimycobacterial Activity (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis strains, Nontuberculous Mycobacteria like M. abscessus, M. intracellulare)

This compound has shown potential as an antimycobacterial agent. While specific MIC values for this compound against all the listed mycobacterial strains are not extensively detailed in the available literature, related compounds and extracts have been evaluated. For example, its parent compound, laurinterol (B1247104), exhibited good activity against several nontuberculous mycobacteria (NTM) strains, particularly against Mycobacterium abscessus with an MIC of 6.2 µg/mL. researchgate.net Ethambutol, a first-line anti-tuberculosis drug, is often used as a reference in studies against Mycobacterium tuberculosis, Mycobacterium smegmatis, Mycobacterium abscessus, and Mycobacterium intracellulare. nih.gov NTM are known to be challenging to treat due to their resistance to many common antibiotics. mdpi.com The search for new anti-NTM agents is ongoing, with compounds active against M. tuberculosis often being screened for activity against NTM. frontiersin.org

Antifungal Activity (e.g., Candida albicans, Cryptococcus neoformans)

This compound's antifungal properties have also been investigated. Crude extracts from macroalgae containing this compound have demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans, with MIC values ranging from 0.3 to 5.0 µg/mL. ajol.infoajol.info However, extracts from Laurencia filiformis, a known source of this compound, showed weaker activity against these fungal strains compared to the standard antifungal drug fluconazole. ajol.info Dichloromethane extracts of L. filiformis, Ulva fasciata, and Ulva reticulata exhibited the lowest MICs, in the range of 2.5 - 5.0 µg/mL, against both C. albicans and C. neoformans. ajol.info

In Vitro Cytotoxic Effects of this compound on Cancer Cell Lines

Cytotoxicity in HeLa Cells

This compound has been identified as having cytotoxic effects on HeLa cells, a human cervical cancer cell line. mdpi.com Research has shown that this compound, along with its parent compound laurinterol and their respective acetates, was isolated from the sea hare Aplysia kurodai based on its cytotoxic activity against HeLa cells. mdpi.comresearchgate.net In these studies, this compound demonstrated moderate cytotoxicity against this cancer cell line. mdpi.com

Table 3: Compounds from Aplysia kurodai with Cytotoxic Activity against HeLa Cells

| Compound | Activity |

|---|---|

| Laurinterol | Moderate cytotoxicity |

| Laurinterol acetate | Moderate cytotoxicity |

| This compound | Moderate cytotoxicity |

| This compound acetate | Not specified as cytotoxic |

Information based on bioassay-guided purification from the sea hare. mdpi.com

Cytotoxicity in HT-29 and HepG2 Cell Lines

The cytotoxic profile of this compound has been evaluated against various cell lines, although specific, detailed studies focusing exclusively on the human colon adenocarcinoma cell line (HT-29) and human liver cancer cell line (HepG2) are not extensively detailed in the reviewed literature. Research has confirmed the cytotoxic properties of this compound against other cell types, such as murine macrophage cell lines (J774.A1). csic.esresearchgate.net The broader genus Laurencia, from which this compound is isolated, is well-known for producing metabolites with significant cytotoxic effects against a spectrum of cancer cell lines. iomcworld.comresearchgate.net

The closely related parent compound, laurinterol, has demonstrated cytotoxicity against cell lines such as the MCF-7 breast cancer cell line. nih.govmdpi.com While extracts containing this compound have been tested, the specific IC₅₀ values and dose-dependent effects on HT-29 and HepG2 cells remain a subject for more targeted investigation. Studies on other compounds have utilized HT-29 and HepG2 cells extensively, confirming their role as standard models for evaluating the cytotoxic potential of natural products. nih.govajol.inforesearchgate.netbrieflands.com

Molecular Mechanisms of Cytotoxicity (e.g., programmed cell death/apoptosis-like events, mitochondrial dysfunction, reactive oxygen species accumulation)

The cytotoxic effects of this compound appear to be mediated through the induction of programmed cell death (PCD), or apoptosis-like events, and the disruption of critical cellular functions. csic.esresearchgate.netcsic.es Research indicates that this compound triggers these cell death pathways through significant interference with mitochondrial function. csic.esresearchgate.net

Mitochondrial Dysfunction A primary mechanism identified is the profound impact on cellular energy production. In studies using the amoeba Naegleria fowleri as a model, this compound was found to cause a catastrophic 99.98% reduction in ATP levels compared to controls. csic.esresearchgate.net This severe ATP depletion points directly to mitochondrial dysfunction. The underlying cause is suggested to be the inhibition of P-Type Na+/K+-ATPase, a mechanism that has been previously reported for related sesquiterpenes. csic.es The disruption of this crucial ion pump leads to a breakdown in cellular homeostasis and energy supply, ultimately culminating in cell death.

Programmed Cell Death and Reactive Oxygen Species (ROS) Accumulation The loss of mitochondrial membrane potential and subsequent dysfunction is a hallmark of the intrinsic apoptotic pathway. oncotarget.com This state of cellular distress often leads to an overproduction of reactive oxygen species (ROS). mdpi.commdpi.com While direct measurement of ROS accumulation induced by this compound is not specified in the reviewed literature, the established link between mitochondrial dysfunction and ROS generation is a core principle in cell biology. mdpi.comnih.gov An excessive accumulation of ROS can inflict oxidative damage upon vital cellular components, including proteins, lipids, and DNA, which in turn acts as a potent trigger for apoptosis. oncotarget.comnih.gov The observed PCD-like events, such as changes in nuclear morphology, are consistent with the downstream effects of severe mitochondrial impairment and potential ROS-mediated stress. researchgate.net

Table 1: Observed Molecular Mechanisms of this compound Cytotoxicity This table is interactive and allows for sorting.

| Mechanism | Observation | Model Organism | Reference |

|---|---|---|---|

| Energy Depletion | 99.98% reduction in cellular ATP levels | Naegleria fowleri | csic.esresearchgate.net |

| Enzyme Inhibition | Probable inhibition of Na+/K+-ATPase | Naegleria fowleri | csic.es |

| Cell Death Pathway | Induction of Programmed Cell Death (PCD)/apoptosis-like events | Naegleria fowleri | csic.esresearchgate.netcsic.es |

Other Investigated Biological Activities

Antioxidant Activity (e.g., DPPH radical scavenging)

Compounds isolated from the marine red algal genus Laurencia are recognized for a variety of biological activities, including antioxidant effects. iomcworld.com However, specific studies detailing the antioxidant capacity of pure this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are not prominent in the available literature.

The DPPH assay is a standard and widely used spectrophotometric method for evaluating the free-radical scavenging ability of compounds. medcraveonline.comnih.govmdpi.com The method is based on the reduction of the stable DPPH radical, which is purple, by an antioxidant compound that can donate a hydrogen atom. researchgate.net This reaction neutralizes the radical and leads to a color change to yellow, and the decrease in absorbance at approximately 517 nm is measured to quantify the antioxidant activity. medcraveonline.comnih.gov While the potential for this compound to possess such activity is plausible given its phenolic structure and origin, dedicated experimental validation via the DPPH assay is required for confirmation.

Antifouling Properties

Marine organisms like those in the Laurencia genus have evolved to produce secondary metabolites as a chemical defense against epibiosis, or fouling. iomcworld.com Consequently, many of these compounds exhibit potent antifouling properties. This activity has been specifically reported for laurinterol, the brominated precursor to this compound. nih.govmdpi.com Given that this compound is often isolated from the same sources, it is considered a candidate for possessing similar antifouling capabilities, though direct experimental evidence is less frequently cited than for laurinterol.

Insecticidal and Repellent Effects

Natural products are a significant source of alternative insecticidal and repellent agents. cabidigitallibrary.orgmdpi.com Within the context of Laurencia sesquiterpenes, laurinterol has been identified as having both insecticidal and repellent properties. nih.govcsic.esmdpi.com One study highlighted laurinterol's toxicity against termites (Reticulitermes speratus) and its repellent activity against the maize weevil (Sitophilus zeamais). researchgate.net

Insect repellency can be classified as "true repellency," where volatile compounds deter insects from a distance, or "excito-repellency," which requires direct contact to irritate the insect. rockwelllabs.com While the specific effects of this compound on insects have not been as thoroughly investigated as those of laurinterol, its structural similarity suggests it may hold potential in this area.

Anthelminthic Potential

This compound has been identified as a promising candidate for its potential activity against parasitic worms. In studies evaluating a range of natural compounds, this compound was highlighted for its high trophocidal potency. researchgate.netresearchgate.net It is listed among a group of compounds that are considered priority candidates for more detailed future research, including in vivo efficacy and safety studies, to develop new anthelminthic treatments. researchgate.netresearchgate.net The Laurencia genus is generally noted as a source of compounds with potential anthelminthic activity. iomcworld.com

Table 2: List of Mentioned Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 108047 |

| Laurinterol | 30846 |

| Allolaurinterol | 101344 |

| Praziquantel | 4891 |

| Quercetin | 5280343 |

| Gallic acid | 370 |

| Catechin | 9064 |

| Ferulic acid | 445858 |

Antifeedant Properties

This compound, a halogenated sesquiterpene, functions as a significant chemical defense agent in the marine environment. veterinaria.orgresearchgate.netresearchgate.net This secondary metabolite is biosynthesized by red algae, particularly those of the genus Laurencia, which are known for producing a diverse array of halogenated compounds. researchgate.netresearchgate.netnih.gov The production of these substances, including this compound, is a sophisticated defense mechanism that has evolved to deter herbivores. researchgate.netnih.gov The presence of these compounds in the algae makes them unpalatable, thereby inhibiting feeding by potential predators. journalspress.com

The ecological role of this compound extends to organisms that consume Laurencia algae. For instance, sea hares are marine molluscs known to graze almost exclusively on these red algae. researchgate.net These animals have the remarkable ability to sequester the antifeedant compounds from the algae, including this compound, and accumulate them in their own tissues. researchgate.net This sequestration provides the sea hares with an acquired chemical defense, protecting them from their own predators. researchgate.net

Research into the biological activities of cyclolaurane metabolites, such as this compound and the closely related laurinterol, has reinforced their importance as antifeedants. Studies have highlighted the potential of these compounds as molecular models for developing new pest control agents, for example, against agricultural pests like Spodoptera littoralis. unirioja.es The effectiveness of these natural products as feeding deterrents underscores their ecological significance and potential for broader applications. journalspress.comunirioja.es

Preliminary Cytotoxicity Assessment in Model Organisms (e.g., Brine Shrimp Lethality Test)

A common method for the preliminary assessment of a compound's toxicity is the brine shrimp lethality test (BSLT), also known as the brine shrimp lethality assay (BSLA). sryahwapublications.commdpi.commfd.org.mk This simple, inexpensive, and rapid bioassay uses the larvae (nauplii) of the brine shrimp, Artemia salina, to determine the median lethal concentration (LC50) of a substance, which is the concentration required to kill 50% of the test organisms within a 24-hour period. mfd.org.mknih.gov The BSLT is widely used as a preliminary screen for bioactive compounds, particularly from natural product extracts, and a correlation has been observed between toxicity to brine shrimp and cytotoxicity in certain mammalian cell lines. nih.gov

Crude extracts from various species of macroalgae, from which this compound has been isolated, have been evaluated for cytotoxicity using the brine shrimp test. These extracts demonstrated toxicity against brine shrimp larvae, with LC50 values reported to be in the range of 20 - 1000 µg/mL. ajol.info

While the crude extracts show activity, specific LC50 values for the pure, isolated this compound in the brine shrimp lethality test are not prominently available in the reviewed scientific literature. However, other studies have assessed its cytotoxicity in different models. For example, this compound has been reported to exhibit moderate cytotoxicity against HeLa (human cervical cancer) cells, with a documented IC50 value of 18 µg/mL.

Table 1. Cytotoxicity Data for this compound

| Test System | Cell Line/Organism | Result (Concentration) | Citation |

|---|

Structure Activity Relationship Sar Studies and Derivatization of Debromolaurinterol

Comparative Structure-Activity Analysis with Related Cyclolaurane Sesquiterpenoids

Debromolaurinterol belongs to the cyclolaurane class of sesquiterpenoids, which are characterized by a unique bicyclic framework. Its biological activity is often evaluated in comparison to structurally similar compounds isolated from marine algae of the genus Laurencia, such as laurinterol (B1247104) and allolaurinterol.

Comparative studies have revealed distinct differences in the biological activities of this compound, laurinterol, and allolaurinterol. For instance, in assays against the pathogenic amoeba Naegleria fowleri, this compound demonstrated superior activity. It was found to be the most efficient inhibitor of ATP production in the parasite, causing a 99.98% reduction in ATP levels. researchgate.netcsic.es In contrast, laurinterol induced a 97.36% decrease in ATP, suggesting that the absence of the bromine atom in this compound enhances its potency in this specific context. researchgate.net

These cyclolaurane metabolites are considered plausible molecular models for developing treatments for Primary Amoebic Meningoencephalitis (PAM), a disease of the central nervous system. csic.escolab.wsresearchgate.net A SAR analysis supported by molecular modeling has been conducted on these three sesquiterpenes to reinforce their potential. csic.escolab.ws In terms of cytotoxicity, this compound, laurinterol, and its acetate (B1210297) derivative have shown moderate activity against HeLa cells. mdpi.com The evaluation of these related compounds helps to delineate the structural requirements for specific biological actions. researchgate.net

**Table 1: Comparative Activity of Cyclolaurane Sesquiterpenoids Against *Naegleria fowleri***

| Compound | Effect on ATP Production | Reference |

|---|---|---|

| This compound | 99.98% reduction | researchgate.netcsic.es |

| Laurinterol | 97.36% reduction | researchgate.net |

| Allolaurinterol | Used as a comparative inhibitor of eIF4A ATP-dependent helicase | researchgate.netcsic.es |

The presence and position of halogen atoms, particularly bromine, on the aromatic ring of laurane-type sesquiterpenoids play a pivotal role in their biological activity. Many secondary metabolites isolated from the Laurencia genus are halogenated, a feature attributed to the availability of bromide ions in seawater and the presence of vanadium-dependent bromoperoxidase enzymes in the algae. researchgate.net

Generally, halogenation is considered a critical factor for enhancing bioactivity. SAR analyses have suggested that dehalogenation can lead to a significant decrease in the potency of some sesquiterpenes. researchgate.netresearchgate.net For example, the bromination of the biologically inactive laurinterol and isolaurinterol was shown to yield derivatives with improved antiparasitic activity against Acanthamoeba. researchgate.net Similarly, studies on bromophenols have indicated that the diphenylmethane (B89790) skeleton and the bromine moiety are essential for potent inhibitory activity against isocitrate lyase (ICL), with debromination leading to a loss of effect. semanticscholar.org

However, the influence of halogenation is not universally positive across all biological targets or molecular scaffolds. In some studies of halogenated monoterpenes, the presence of bromine atoms was found to have little to no effect on cytotoxicity. mdpi.com The specific case of this compound being more active than the brominated laurinterol against N. fowleri highlights that the relationship between halogenation and activity is complex and target-dependent. researchgate.netcsic.es

Beyond halogenation, other molecular properties such as lipophilicity and the presence of specific structural motifs are determinants of biological efficacy. Lipophilicity, often quantified by the partition coefficient (log P), is a crucial property for compounds intended to act on the central nervous system, as it governs the ability to cross the blood-brain barrier. researchgate.netcsic.es SAR analyses of this compound and its analogues have included calculations of log P values to assess their potential as drug candidates for diseases like PAM. csic.esresearchgate.net

Influence of Halogenation (e.g., Bromine Substituents) on Biological Activity

Chemical Derivatization Strategies for this compound Analogues

The synthesis and modification of this compound and its analogues are essential for confirming its structure, enabling more detailed biological investigations, and developing new compounds with improved properties.

A significant achievement in the study of this compound class has been the formal total synthesis of (±)-debromolaurinterol acetate. publish.csiro.aupublish.csiro.au The synthesis commenced from 2,4-dibromo-5-methoxytoluene (B1345663) and was accomplished through an eight-step sequence. publish.csiro.aupublish.csiro.auresearchgate.netresearchgate.net This synthetic route also represents a formal total synthesis of the racemates of laurinterol, aplysin, and debromoaplysin, due to previously established chemical interconversions between these related sesquiterpenes. publish.csiro.au The successful synthesis provides a pathway to produce these molecules in the laboratory, overcoming the limitations of natural product isolation. The identity of the synthetic (±)-debromolaurinterol acetate was confirmed by comparing its spectroscopic data (infrared, nuclear magnetic resonance, and mass spectrometry) with that of the authentic acetate derivative prepared from natural (+)-laurinterol. publish.csiro.au

Other derivatization strategies include modifications of the parent structures. For example, the direct bromination of laurinterol has been used as a strategy to create new halogenated derivatives to probe the influence of bromine on bioactivity. researchgate.net

The synthesis of complex natural products like this compound involves significant stereochemical challenges. Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule, which is critical for its biological function. wikipedia.org Synthetic reactions are often designed to be stereoselective, meaning they favor the formation of one stereoisomer over another, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comethz.chuou.ac.in

In the synthesis of this compound analogues, controlling the relative and absolute stereochemistry is a primary objective. The total synthesis of (±)-debromolaurinterol acetate produces a racemic mixture, meaning it contains equal amounts of both enantiomers. publish.csiro.au This highlights the challenge of achieving an enantioselective synthesis, which would produce a single enantiomer. The stereochemistry of intermediates and the final product is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. publish.csiro.au

Furthermore, the reactivity of intermediates must be carefully managed. For example, in an approach to the stereospecific synthesis of northis compound, certain intermediates were found to be acid-sensitive, necessitating the use of specific, non-acidic reagents for steps like demethylation. researchgate.net The loss of a chiral center during a reaction, such as through the formation of a planar carbocation intermediate in an SN1-type reaction, is a common challenge that chemists must navigate to control the stereochemical outcome. chemistrysteps.com

Synthesis of this compound Acetate and Other Modifications

Computational Approaches to SAR Prediction and Optimization

In recent years, computational methods have become indispensable tools in the field of medicinal chemistry for accelerating the drug discovery process. eco-vector.com These in silico techniques, including molecular modeling and predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox), play a crucial role in the rational design of new, more effective, and safer therapeutic agents. eco-vector.comnih.gov For natural products like this compound, computational approaches offer a pathway to predict and optimize the structure-activity relationships (SAR) of its analogues, guiding synthetic efforts toward compounds with enhanced biological profiles. researchgate.net

Molecular Modeling for Structure-Activity Correlation

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules in three dimensions. eco-vector.com These methods are fundamental to understanding how the structural features of a compound like this compound and its derivatives correlate with their biological activity. taylorfrancis.com Key approaches include quantitative structure-activity relationship (QSAR) analysis and molecular docking, which help elucidate the interactions between a ligand and its biological target at the molecular level. eco-vector.comtaylorfrancis.com

A foundational step in molecular modeling is determining the most stable three-dimensional conformation of the molecule. For this compound, semi-empirical methods using software like the Molecular Orbital Package (MOPAC) have been employed to calculate its optimized molecular geometry. ijcjournal.org This process involves defining the molecule's structure via a Z-matrix, which specifies bond lengths, bond angles, and dihedral angles, to find the lowest energy (most stable) conformation. ijcjournal.org

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a target protein. jrespharm.comresearchgate.net This method allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. jrespharm.com In the context of this compound and its analogues, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes. For instance, studies have evaluated the binding of this compound and related sesquiterpenes from the Laurencia genus against targets like the enzymes of SARS-CoV-2. mdpi.com

The insights gained from molecular modeling are critical for establishing a structure-activity relationship. By comparing the biological activity of a series of related compounds, researchers can identify the key structural motifs responsible for their effects. A study on the leishmanicidal activity of sesquiterpenes isolated from the red alga Laurencia johnstonii provides a clear example of this. nih.gov The activities of this compound and its analogues were tested against Leishmania amazonensis, revealing significant differences in potency based on their structural variations. nih.gov

Table 1: In Vitro Leishmanicidal Activity of this compound and Related Compounds

This table displays the half-maximal inhibitory concentration (IC50) of this compound and its analogues against the promastigote form of Leishmania amazonensis, illustrating the structure-activity relationship among these compounds. nih.gov

| Compound | IC50 against L. amazonensis Promastigotes (µM) |

|---|---|

| Laurequinone | 1.87 |

| Isolaurinterol | 10.09 |

| This compound | 12.48 |

| Laurinterol | 34.45 |

| Aplysin | 54.13 |

The data clearly shows that Laurequinone is the most potent compound in this series against L. amazonensis, suggesting that its quinone structure is highly favorable for this specific activity. nih.gov In contrast, the brominated phenol (B47542) (Laurinterol) is significantly less active than its non-brominated counterpart (this compound) in this assay, highlighting how subtle structural changes can dramatically impact biological function. Such data, when combined with molecular docking results, provides a powerful framework for designing new derivatives with optimized activity.

In Silico ADME/Tox Predictions for Analogues

While demonstrating potent biological activity is a crucial first step, a successful drug candidate must also possess favorable pharmacokinetic properties, encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion), and an acceptable toxicity profile. nih.gov Predicting these properties early in the drug discovery process helps to reduce the high attrition rates of compounds in later clinical stages. nih.gov In silico ADME/Tox models use a compound's chemical structure to computationally estimate these characteristics. cellgs.com

These predictive models have become a standard component of modern drug discovery, allowing for the simultaneous optimization of multiple properties beyond just bioactivity. nih.gov For analogues of this compound, these computational tools can screen for potential liabilities before committing to costly and time-consuming synthesis and in vitro testing. researchgate.net

The prediction process typically involves evaluating a range of physicochemical and pharmacokinetic parameters. For example, Lipinski's "rule of five" is a widely used guideline to assess a compound's potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rjptonline.org Beyond these basic rules, more sophisticated models can predict specific outcomes:

Absorption: Prediction of properties like human intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of interactions with key metabolic enzymes, particularly cytochrome P450 (CYP) isoforms like CYP2D6 and CYP3A4. Inhibition of these enzymes can lead to adverse drug-drug interactions. rjptonline.org

Excretion: Estimation of clearance pathways and potential for renal uptake.

Toxicity: Prediction of various toxicological endpoints such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

Table 2: Common Parameters Evaluated in In Silico ADME/Tox Predictions

This table outlines key ADME/Tox properties that are commonly predicted for drug candidates like this compound analogues using computational models.

| Category | Predicted Parameter | Importance in Drug Discovery |

|---|---|---|

| Absorption | Oral Bioavailability | Indicates the fraction of an orally administered dose that reaches systemic circulation. |

| Caco-2 Permeability | Predicts intestinal absorption of a compound. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. rjptonline.org |

| Metabolic Stability | Estimates how quickly a compound is broken down by metabolic enzymes. | |

| Toxicity | hERG Inhibition | Predicts risk of cardiac arrhythmia. |

| Mutagenicity (Ames) | Predicts the potential of a compound to cause DNA mutations. |

By applying these in silico models to a virtual library of this compound derivatives, researchers can prioritize which analogues to synthesize. This computational pre-screening filters out compounds likely to fail due to poor pharmacokinetics or toxicity, thereby streamlining the path toward identifying a viable drug lead.

Ecological Roles and Environmental Significance of Debromolaurinterol

Role as a Chemical Defense Mechanism in Marine Organisms

Chemical defense is one of the most critical ecological functions of secondary metabolites in marine algae, which are sessile organisms that cannot physically escape threats. nih.gov These compounds often serve as a deterrent against a variety of biological pressures.

A primary ecological role of debromolaurinterol is to deter feeding by herbivores. nih.gov Marine environments are characterized by intense grazing pressure from herbivores like fish and sea urchins, which can consume a significant portion of algal production. To combat this, algae in the genus Laurencia produce a diverse arsenal (B13267) of over 500 different secondary metabolites, many of which have defensive functions.

Research has specifically identified this compound as an effective anti-herbivore agent. In feeding assays conducted on the Great Barrier Reef, this compound, alongside the related compounds elatol (B1200643) and chlorofucin, was shown to be a deterrent to the rabbitfish Siganus doliatus. While some related compounds from the same algae did not deter the fish, the activity of this compound highlights the specificity of these chemical interactions. The general defensive strategy of Laurencia species is well-documented, with their secondary metabolites proving effective against reef fishes, sea urchins, and snails. nih.gov This chemical shield is a key factor in the algae's ability to thrive in herbivore-rich environments like coral reefs. shirazu.ac.ir

In the marine environment, surfaces are a valuable and limited resource, leading to intense competition for space. Marine algae are particularly susceptible to colonization by other organisms, a process known as epibiosis or biofouling. researchgate.net This can include settlement by bacteria, other algae, and invertebrate larvae. Such fouling can be detrimental, blocking access to sunlight and nutrients.

This compound, as part of the suite of halogenated compounds produced by Laurencia, plays a significant role in preventing this unwanted settlement. nih.gov These metabolites function as anti-epibiosis agents, defending the algal surface against microbial colonization and infection. researchgate.net The antimicrobial properties of both laurinterol (B1247104) and this compound contribute to this protective function. nih.gov This antifouling capability is crucial for maintaining the health and physiological function of the alga by keeping its surfaces clean. nih.govctdbase.org

Anti-Predation Strategies (e.g., Deterrent to Herbivores)

Allelopathic Interactions in Marine Environments

Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov In the crowded benthic zones of marine ecosystems, macroalgae use allelochemicals to compete for essential resources like space and light. nih.govnih.gov

Secondary metabolites from Laurencia species act as potent allelochemicals. These compounds can be released into the immediate environment to inhibit the growth of competitors. Studies on Laurencia dendroidea have demonstrated that its chemical extracts can cause autotoxicity and have allelopathic effects, inhibiting the photosynthetic processes of other algae. nih.govbioregistry.io While not always specifying this compound, these studies show that the chemical arsenal of Laurencia, which includes this compound, is active in mediating competitive interactions for habitat space. nih.gov

Interplay with Environmental Stress and Secondary Metabolism

The production of secondary metabolites like this compound is not constant; it is often regulated by external environmental conditions. Plants and algae can be stimulated to synthesize these defensive compounds in response to various biotic and abiotic stressors.

Environmental factors such as changes in water temperature, salinity, nutrient availability, and exposure to UV radiation can trigger an increase in the production of these compounds. metabolomicsworkbench.org This response is an adaptive mechanism, as the metabolites help the organism cope with the stressful conditions. For instance, studies on Laurencia have suggested that the production of another major secondary metabolite, (-)-elatol, is likely influenced by environmental factors like temperature and salinity. This indicates that the biosynthesis of this compound is similarly linked to the alga's perception of environmental stress. When marine organisms are exposed to stressors that alter their cellular homeostasis, they activate defense strategies that include the synthesis of chemical defense compounds to restore balance and ensure survival. nih.gov

Research Findings on the Ecological Roles of this compound

| Ecological Role | Specific Function | Interacting Organism(s) | Key Finding | Reference(s) |

| Chemical Defense | Anti-Predation | Herbivorous Fish (Siganus doliatus) | Deters feeding by the rabbitfish. | |

| Anti-Predation | General Herbivores (Fish, Sea Urchins) | Laurencia metabolites, including laurinterol-type compounds, provide broad defense. | nih.govnih.govshirazu.ac.ir | |

| Anti-Epibiosis | Fouling Organisms (e.g., Bacteria, Larvae) | Halogenated compounds prevent the settlement of other organisms on the algal surface. | researchgate.netnih.gov | |

| Allelopathy | Interspecific Competition | Competing Algae and Benthic Organisms | Chemical extracts from Laurencia inhibit photosynthesis and growth of competitors. | nih.govbioregistry.io |

| Environmental Response | Stress-Induced Biosynthesis | N/A | Production is likely regulated by abiotic factors such as temperature and salinity. | metabolomicsworkbench.orgnih.gov |

Future Directions and Emerging Research Opportunities

Advanced Spectroscopic Techniques for Detailed Structural Characterization

The precise elucidation of debromolaurinterol's three-dimensional structure is fundamental to understanding its reactivity and biological activity. While foundational techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental, the application of more advanced and hyphenated spectroscopic methods will provide unprecedented detail. tandfonline.comacgpubs.orguoa.gr

Future research will likely employ a combination of cutting-edge techniques:

High-field NMR Spectroscopy: Utilizing higher field strengths can provide greater resolution and sensitivity, enabling the precise determination of proton-proton and proton-carbon coupling constants.

Two-Dimensional (2D) and Three-Dimensional (3D) NMR Techniques: Methods such as COSY, HSQC, HMBC, and NOESY are crucial for establishing the complete connectivity and stereochemistry of the molecule.

X-ray Crystallography: Should a suitable crystalline form of this compound be obtained, X-ray diffraction analysis would offer the definitive solid-state structure, providing precise bond lengths, bond angles, and conformational details. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by predicting NMR chemical shifts and other spectroscopic properties, aiding in the interpretation of complex spectra and confirming structural assignments. researchgate.net

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral centers in this compound, which is crucial for its biological function.

These advanced methods, when used in concert, will not only confirm the known structure of this compound but also provide a more nuanced understanding of its conformational dynamics and electronic properties. researchgate.netroutledge.comspectroscopyonline.com

In-Depth Mechanistic Studies at the Molecular and Cellular Levels for Pharmacological Actions

While this compound has been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects, the underlying molecular mechanisms are not fully understood. ajol.info Future research will focus on elucidating these mechanisms at both the molecular and cellular levels.

Key areas of investigation will include:

Target Identification and Validation: Identifying the specific cellular proteins, enzymes, or nucleic acids that this compound interacts with is a primary objective. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and genetic screening approaches will be employed.

Enzyme Inhibition Kinetics: For any identified enzyme targets, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants.

Cellular Pathway Analysis: Investigating the effects of this compound on various cellular signaling pathways is crucial. This can be achieved through techniques like Western blotting, reporter gene assays, and transcriptomic (RNA-seq) or proteomic analyses to identify changes in gene and protein expression.

Mechanism of Antimicrobial Action: To understand its antibacterial properties, studies will focus on its effects on bacterial cell wall synthesis, protein synthesis, nucleic acid synthesis, and cell membrane integrity. ajol.infonih.go.krumn.edu For example, investigating if it disrupts the bacterial cell membrane or inhibits essential enzymes like DNA gyrase or RNA polymerase will be key. mdpi.com

A deeper understanding of its pharmacological actions will be critical for any potential therapeutic applications.

Exploration of Novel Synthetic Pathways for this compound and its Analogues

The development of efficient and versatile synthetic routes to this compound and its analogues is essential for both further biological evaluation and potential commercialization. While total syntheses have been reported, future efforts will likely focus on improving efficiency, stereoselectivity, and the ability to generate a diverse range of related compounds. publish.csiro.aupublish.csiro.auglobalauthorid.com

Emerging research opportunities in this area include:

Asymmetric Synthesis: Developing synthetic strategies that can selectively produce a single enantiomer of this compound is a significant goal, as the biological activity of chiral molecules often resides in only one enantiomer.

Catalytic Methods: The use of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions and organocatalysis, can lead to more concise and environmentally friendly syntheses. eurekaselect.com

Flow Chemistry: Utilizing continuous flow reactors can offer advantages in terms of safety, scalability, and reaction optimization for key synthetic steps.

Analogue Synthesis: The development of flexible synthetic pathways will allow for the systematic modification of the this compound scaffold. uochb.cz This will enable the synthesis of a library of analogues that can be screened for improved biological activity, reduced toxicity, or altered physicochemical properties.

These synthetic endeavors will not only provide access to larger quantities of this compound but also fuel the exploration of structure-activity relationships.

Chemoinformatic and Machine Learning Applications in this compound Research

The integration of computational approaches, including chemoinformatics and machine learning, is set to revolutionize research on natural products like this compound. nih.govnih.gov These in silico tools can accelerate the discovery and development process in several ways.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the structural features of this compound and its analogues and their biological activities. amazon.comtaylorfrancis.commdpi.comchemmethod.comnih.gov These models can then be used to predict the activity of virtual compounds, guiding the design of new, more potent analogues. mdpi.com

Virtual Screening: Large chemical databases can be computationally screened to identify other molecules with structural similarity to this compound or that are predicted to bind to its identified biological targets.

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues, helping to prioritize compounds with favorable drug-like properties for further investigation.

De Novo Design: Generative machine learning models can be used to design entirely new molecules that are optimized for a specific biological target or desired activity profile, based on the structural information of this compound. u-strasbg.fr

Predictive Modeling for Catalysis and Synthesis: AI and machine learning can be used to predict reaction outcomes and optimize reaction conditions, accelerating the development of novel synthetic pathways. frontiersin.org

By harnessing the power of computational chemistry and artificial intelligence, researchers can more efficiently navigate the complex landscape of natural product research.

Ecological Field Studies on this compound's Impact on Marine Food Webs and Biodiversity

This compound is a secondary metabolite produced by red algae of the genus Laurencia. eolss.netiomcworld.comiomcworld.com Understanding its ecological role is crucial for appreciating its significance in the marine environment.

Future ecological research should focus on:

Chemical Defense Mechanisms: Investigating the role of this compound in deterring herbivores and preventing fouling by other marine organisms. eolss.net Field-based feeding assays and settlement experiments will be essential.

Allelopathic Interactions: Studying the potential allelopathic effects of this compound on competing algae and other sessile organisms in its immediate vicinity.

Trophic Transfer: Examining whether this compound is transferred through the marine food web, from the producing algae to herbivores and then to higher trophic levels, and what the ecological consequences of this transfer might be.

Geographic and Seasonal Variation: Quantifying the concentration of this compound in Laurencia species from different geographical locations and at different times of the year to understand the environmental factors that influence its production. scielo.br

Microbial Interactions: Exploring the relationship between Laurencia species and their associated microbial communities, and whether these microbes play a role in the biosynthesis or modification of this compound.

These studies will provide a more complete picture of the ecological functions of this compound and its contribution to the structure and dynamics of marine ecosystems.

Potential for Bioprospecting and Sustainable Production of this compound